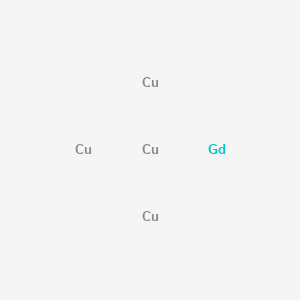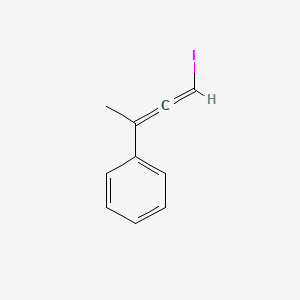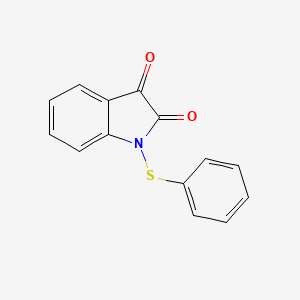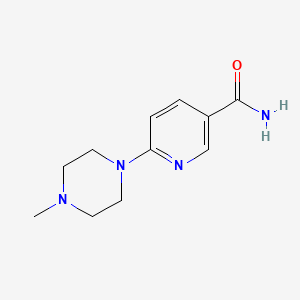
Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds such as antimicrobial, antifungal, antiviral, and antitumor agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. For the specific compound Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride, the synthetic route may involve the following steps:
Formation of the Thiazole Ring: The reaction of α-haloketones with thioamides under mild conditions.
Introduction of the Nitro Group: Nitration of the thiazole ring using nitric acid.
Attachment of the Pyrrolidinylmethyl Group: Alkylation of the thiazole ring with pyrrolidinylmethyl chloride.
Formation of the Hydrochloride Salt: Treatment of the final product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Substitution: Formation of halogenated or nitro-substituted thiazoles.
Reduction: Formation of amino derivatives.
Applications De Recherche Scientifique
Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antitumor agent.
Industry: Used in the development of new materials and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Thiazole, 2-(5-nitro-2-thienyl)-4-pyrrolidinylmethyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
56527-64-1 |
|---|---|
Formule moléculaire |
C12H14ClN3O2S2 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
2-(5-nitrothiophen-2-yl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C12H13N3O2S2.ClH/c16-15(17)11-4-3-10(19-11)12-13-9(8-18-12)7-14-5-1-2-6-14;/h3-4,8H,1-2,5-7H2;1H |
Clé InChI |
GFFPTBMCYRQTDN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=CSC(=N2)C3=CC=C(S3)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)





![5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole](/img/structure/B14639429.png)
![Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-](/img/structure/B14639435.png)

![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)
